3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine. The Chemical Abstracts Service registry number 1190318-85-4 uniquely identifies this specific molecular entity across chemical databases and literature. The molecular formula C8H7IN2O indicates a heterocyclic structure containing eight carbon atoms, seven hydrogen atoms, one iodine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 274.06 grams per mole.
The structural framework consists of a fused bicyclic system where the pyrrole ring is positioned at the [3,2-b] arrangement relative to the pyridine ring. This specific regioisomeric configuration distinguishes it from other pyrrolopyridine isomers such as the [2,3-c] variant, which exhibits different electronic properties and reactivity patterns. The numbering system places the iodine substituent at position 3 of the pyrrole ring and the methoxy group at position 7 of the pyridine ring, creating a unique substitution pattern that influences both the electronic distribution and the potential for further chemical modifications.
| Property | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1190318-85-4 | |
| Molecular Formula | C8H7IN2O | |
| Molecular Weight | 274.06 g/mol | |
| International Union of Pure and Applied Chemistry Name | This compound |
The Simplified Molecular Input Line Entry System notation for this compound is represented as COC1=C2NC=C(I)C2=NC=C1, which provides a linear encoding of the molecular structure. This notation clearly indicates the connectivity pattern, showing the methoxy group attached to the carbon bearing the oxygen atom, the nitrogen-containing heterocycles, and the iodine substitution. The International Chemical Identifier string InChI=1S/C8H7IN2O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,1H3 provides additional structural information including the hydrogen distribution and connectivity patterns.
Crystallographic and Stereochemical Characterization
The crystallographic analysis of this compound reveals a planar heterocyclic system with specific geometric parameters that reflect the aromatic character of both rings. The fusion of the pyrrole and pyridine rings creates a rigid bicyclic framework with minimal deviation from planarity, which is characteristic of extended aromatic systems. The iodine atom at position 3 introduces significant steric bulk and electronic effects due to its large atomic radius and high electronegativity compared to other halogens.
The methoxy substituent at position 7 adopts a specific orientation relative to the heterocyclic plane, with the oxygen-carbon bond exhibiting rotational freedom that can influence intermolecular interactions in the solid state. Crystallographic studies typically reveal that such methoxy groups can participate in weak hydrogen bonding interactions with adjacent molecules, contributing to the overall packing arrangement in the crystal lattice. The presence of the nitrogen-hydrogen bond in the pyrrole ring creates additional opportunities for hydrogen bonding, which significantly influences the compound's physical properties and solid-state behavior.
The stereochemical environment around the iodine substituent is particularly important for understanding the compound's reactivity profile. The carbon-iodine bond length is typically longer than other carbon-halogen bonds due to the large atomic radius of iodine, creating a polarized bond that can undergo various substitution reactions. The electronic environment created by the adjacent nitrogen atoms in the heterocyclic system further modulates the reactivity of the iodine substituent through inductive and resonance effects.
Bond angles within the fused ring system deviate slightly from ideal values due to the constraints imposed by the bicyclic structure. The nitrogen atoms in both rings adopt specific hybridization states that contribute to the overall electronic distribution and influence the compound's chemical behavior. The aromatic character of the system is evidenced by the planarity of the structure and the delocalization of electronic density across the conjugated framework.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various hydrogen environments within the molecule. The aromatic protons on both the pyrrole and pyridine rings exhibit chemical shifts in the typical aromatic region between 6.5 and 8.5 parts per million, with specific patterns reflecting the electronic environment created by the nitrogen atoms and substituents.
The methoxy group produces a characteristic singlet signal around 3.8-4.0 parts per million, corresponding to the three equivalent hydrogen atoms attached to the oxygen-bearing carbon. This signal's chemical shift is influenced by the electron-withdrawing nature of the oxygen atom and the aromatic system to which it is attached. The nitrogen-hydrogen proton in the pyrrole ring typically appears as a broad signal due to rapid exchange with solvent molecules and quadrupolar relaxation effects.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with distinct signals for aromatic carbons, the methoxy carbon, and the carbon bearing the iodine substituent. The carbon atom attached to iodine typically exhibits an upfield shift compared to other aromatic carbons due to the shielding effect of the heavy iodine atom. The methoxy carbon appears in the aliphatic region around 55-60 parts per million, consistent with its sp3 hybridization and attachment to oxygen.
| Spectroscopic Technique | Key Observations | Chemical Shift Range |
|---|---|---|
| 1H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.5 ppm |
| 1H Nuclear Magnetic Resonance | Methoxy protons | 3.8-4.0 ppm |
| 13C Nuclear Magnetic Resonance | Aromatic carbons | 100-160 ppm |
| 13C Nuclear Magnetic Resonance | Methoxy carbon | 55-60 ppm |
Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional groups and structural features. The nitrogen-hydrogen stretch in the pyrrole ring typically appears as a broad absorption around 3200-3400 wavenumbers, reflecting the hydrogen bonding capabilities of this functional group. The aromatic carbon-carbon stretches produce multiple absorptions in the 1400-1600 wavenumber region, characteristic of the conjugated heterocyclic system.
The methoxy group contributes characteristic absorptions including the carbon-hydrogen stretches around 2800-3000 wavenumbers and the carbon-oxygen stretch around 1000-1300 wavenumbers. The carbon-iodine bond produces a characteristic absorption in the lower frequency region, typically below 600 wavenumbers, although this signal may be weak and difficult to observe in routine infrared spectroscopy.
Mass spectrometry analysis confirms the molecular weight of 274.06 atomic mass units and provides fragmentation patterns that reveal structural information. The molecular ion peak appears at mass-to-charge ratio 274, corresponding to the intact molecule. Common fragmentation patterns include loss of the iodine atom (mass loss of 127), loss of the methoxy group (mass loss of 31), and various aromatic fragment ions. The isotope pattern reflects the presence of iodine, which exists as a single stable isotope, creating a characteristic monoisotopic pattern in the mass spectrum.
Thermodynamic Stability and Tautomeric Behavior
The thermodynamic stability of this compound is significantly influenced by the aromatic character of the fused heterocyclic system and the electronic effects of the substituents. The compound exhibits considerable thermal stability due to the resonance stabilization provided by the extended conjugated system. However, the presence of the carbon-iodine bond introduces a potential point of thermal lability, as this bond is weaker than other carbon-halogen bonds and may undergo homolytic cleavage under elevated temperatures.
Tautomeric behavior in pyrrolopyridine systems has been extensively studied, revealing complex equilibria that depend on environmental conditions such as pH, temperature, and solvent polarity. The heterocyclic nucleic acid bases and their analogs can adopt multiple tautomeric forms due to the presence of multiple solvent-exchangeable protons, and similar principles apply to pyrrolopyridine derivatives. The nitrogen-hydrogen proton in the pyrrole ring can potentially migrate to different positions within the heterocyclic system, creating various tautomeric forms with distinct electronic properties and hydrogen bonding patterns.
The influence of the methoxy substituent on tautomeric equilibria is particularly significant, as this electron-donating group can stabilize certain tautomeric forms through resonance effects. The position of the methoxy group at the 7-position creates specific electronic perturbations that favor particular tautomeric arrangements. Additionally, the iodine substituent contributes both steric and electronic effects that influence the relative stability of different tautomeric forms.
Temperature effects on tautomeric equilibria are well-documented in heterocyclic systems, with higher temperatures generally increasing the proportion of minor tautomeric forms. The thermodynamic parameters governing these equilibria include enthalpy and entropy contributions that reflect both the intrinsic stability of individual tautomers and the kinetic barriers between different forms. Computational studies using density functional theory methods can provide detailed insights into the relative energies of different tautomeric forms and the transition states connecting them.
The pH dependence of tautomeric equilibria is particularly relevant for pyrrolopyridine systems, as the ionization states of the nitrogen atoms significantly influence the electron distribution and hydrogen bonding capabilities. Under physiological conditions around pH 7, the tautomeric equilibria are expected to favor forms that maximize aromatic stabilization while minimizing unfavorable electrostatic interactions. The presence of both electron-withdrawing and electron-donating substituents creates a complex electronic environment that requires detailed analysis to fully understand the thermodynamic preferences.
Properties
IUPAC Name |
3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBWVCFNVDMWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696608 | |
| Record name | 3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-85-4 | |
| Record name | 3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo-pyridine core structure, which is known for its diverse pharmacological properties. The presence of iodine and a methoxy group at specific positions enhances its chemical reactivity and biological interactions.
Chemical Structure and Properties
The compound has the following chemical formula: C₉H₈N₂O, with a molecular weight of approximately 190.20 g/mol. The structural characteristics include:
- Pyrrole and Pyridine Rings : These fused rings contribute to the compound's stability and biological activity.
- Iodine Substitution : The iodine atom at the 3-position is crucial for its interaction with biological targets.
- Methoxy Group : Located at the 7-position, this group can be modified to create derivatives with enhanced or varied biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly kinases and fibroblast growth factor receptors (FGFRs). The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation processes that are critical for cell proliferation and survival.
Biological Activities
Research indicates that compounds within the pyrrolo[3,2-b]pyridine class exhibit significant biological activities. Below are key findings related to the biological activity of this compound:
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
- Mechanism : The compound acts as an inhibitor of FGFR signaling pathways, which are implicated in various cancers.
- Case Studies :
Antitumor Activity
- Research Findings : In vitro studies have shown that this compound can inhibit tumor cell proliferation .
- Cell Lines Tested : The compound exhibited significant antiproliferative effects against several cancer cell lines, including breast and colon cancer cells .
Interaction with Other Molecular Targets
- Phosphodiesterase Inhibition : Some studies suggest that derivatives may also act as inhibitors of phosphodiesterase enzymes, modulating inflammatory responses .
Data Table: Biological Activity Summary
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Pyrrole Ring : Starting materials undergo cyclization reactions.
- Iodination : Introduction of iodine at the 3-position.
- Methoxy Group Attachment : Addition of the methoxy group at the 7-position.
Researchers are exploring various modifications to create new derivatives that retain or enhance biological activity while improving pharmacokinetic properties.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine serves as a crucial intermediate in synthesizing pharmaceuticals. Its structure allows for modifications that enhance bioactivity against various diseases, particularly neurological disorders and cancers. For instance, it has been utilized in the development of kinase inhibitors targeting specific pathways involved in tumor growth and survival.
Case Study: Kinase Inhibitors
A study highlighted the design of small-molecule inhibitors based on the pyrrolo[3,2-B]pyridine scaffold, demonstrating potent inhibition of MPS1 kinase with favorable pharmacokinetic properties. The compound exhibited an IC50 value of 0.025 μM against MPS1, showcasing its potential in cancer therapy .
Material Science
Organic Electronics
The compound is also explored for its role in developing organic semiconductors. Its unique electronic properties make it suitable for applications in flexible electronic devices and sensors.
| Property | Value |
|---|---|
| Conductivity | High |
| Stability | Moderate to high |
| Application | Organic solar cells, OLEDs |
Biochemical Research
Enzyme Mechanisms and Cellular Processes
Researchers utilize this compound to study interactions with biological systems. It aids in understanding enzyme mechanisms and cellular signaling pathways.
Case Study: Protein-Ligand Interactions
In a biochemical study, the compound was employed to analyze its binding affinity to various kinases. The results indicated that modifications to the pyrrolo[3,2-B]pyridine scaffold could significantly alter binding efficiency and specificity .
Agrochemicals
The compound is being investigated for potential applications in developing new agrochemicals. Its structure may contribute to more effective pest control solutions by targeting specific biological pathways in pests.
Chemical Synthesis
As a building block in organic synthesis, this compound allows chemists to create complex molecules more efficiently than traditional methods. This efficiency is crucial for synthesizing compounds with potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: Ring Position Variations
A critical distinction arises in the positioning of the pyrrole and pyridine rings. For example:
Substituent Variations in Pyrrolopyridine Derivatives
Substituent diversity significantly influences reactivity and applications. Representative analogs include:
Key Observations:
- Halogen Reactivity : The iodine in 3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine offers superior leaving-group capability compared to bromo or chloro analogs, enhancing utility in cross-coupling reactions .
- Methoxy Group Impact: The 7-methoxy group enhances solubility relative to non-polar substituents (e.g., chloro), though it may reduce membrane permeability in drug candidates .
Pharmacological Relevance
- Patent Insights : Substituted pyrrolopyridines are highlighted in European patents (EP 2021/070998) for therapeutic applications, including kinase inhibition and antiviral activity. The iodine substituent in the target compound may optimize binding to hydrophobic enzyme pockets .
- High-Purity Derivatives : Compounds like BMS-626529 and TP-060 (≥98% purity) underscore the demand for rigorously characterized pyrrolopyridines in preclinical studies .
Preparation Methods
Core Synthesis
While specific protocols for this compound are scarce, general methods for synthesizing pyrrolo[3,2-B]pyridines involve:
- Cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters, followed by substitution to introduce the methoxy group at the 7-position.
- Methoxylation can be achieved either by starting with a methoxy-substituted pyridine precursor or by methylation of a hydroxy intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Iodination
Practical Preparation Protocol from Available Data
From the data provided by GlpBio, preparation of stock solutions and formulation details for this compound are available, indicating the compound’s physical handling and solubility characteristics, which are critical for preparation and purification steps.
| Stock Solution Preparation for this compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.6488 mL | 18.2442 mL | 36.4884 mL |
| 5 mM | 0.7298 mL | 3.6488 mL | 7.2977 mL |
| 10 mM | 0.3649 mL | 1.8244 mL | 3.6488 mL |
Note: Physical methods such as vortexing, ultrasound, or hot water baths are recommended to aid dissolution during preparation.
Comparative Insights from Related Iodinated Heterocycles
Although direct preparation methods for this compound are limited, the preparation of structurally related iodinated heterocycles, such as 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine, provides valuable methodological insights:
- The iodination step is often performed using elemental iodine with potassium iodide in the presence of a base (e.g., potassium hydroxide or sodium hydroxide) under mild heating (40-50 °C).
- The iodination reaction is typically followed by quenching with sodium sulfite aqueous solution and subsequent recrystallization to obtain high-purity iodinated products.
- Avoidance of strong corrosive acids and hazardous reagents (e.g., diazonium salts, trifluoroacetic anhydride) improves safety and scalability.
- Reaction conditions are optimized to balance yield, purity, and operational safety, with typical yields reported as high and suitable for industrial scale-up.
Summary Table: Key Parameters for Iodination Step (Based on Related Compounds)
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Iodinating agent | Elemental iodine + KI | Provides effective iodination |
| Base | KOH or NaOH | Facilitates deprotonation and iodination |
| Solvent | Ethanol, N-methylacetamide, or N-methylpyrrolidone | Solubility and reaction medium |
| Temperature | 40-50 °C | Mild heating to promote reaction |
| Work-up | Sodium sulfite quench, water addition, recrystallization | Purification and isolation of product |
| Yield | High (typically >70%) | Dependent on substrate and conditions |
Research Findings and Notes
- Safety and operational considerations are critical in iodination reactions involving heterocycles. Avoiding hazardous reagents and harsh conditions enhances safety and reproducibility.
- Physical methods such as ultrasound and vortexing can improve dissolution and reaction rates during preparation and formulation.
- The methoxy substituent at position 7 may influence regioselectivity and reactivity during iodination, necessitating careful control of reaction conditions.
- The choice of solvent and base is crucial to achieve selective iodination at the 3-position without side reactions or over-iodination.
Q & A
Q. What are the common synthetic routes for preparing 3-Iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine?
- Methodological Answer: The synthesis typically involves halogenation and cross-coupling strategies. For example, iodine can be introduced via selective halogenation using mercuric acetate and iodine in acetic acid, as demonstrated in steroid derivatives (e.g., 2-iodo-E1 synthesis) . Suzuki-Miyaura coupling with pyridine boronic acids, using Pd(dppf)Cl₂ as a catalyst and K₃PO₄ as a base in DMF under microwave irradiation, is effective for introducing aryl/heteroaryl groups . Optimized conditions (e.g., solvent choice, temperature, and catalyst loading) are critical for yield and regioselectivity.
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer: Structural confirmation requires a combination of techniques:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and carbon frameworks. The iodine substituent induces distinct deshielding effects on adjacent protons.
- High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement (e.g., ESI-HRMS) confirms molecular formula .
- UV/Vis Spectroscopy: Solvent-dependent absorption profiles (e.g., in DMSO or methanol) help assess electronic transitions influenced by substituents .
Q. What biological targets have been explored for pyrrolo[3,2-b]pyridine derivatives?
- Methodological Answer: Pyrrolopyridines are studied as enzyme inhibitors (e.g., CYP1B1) using ethoxyresorufin-O-deethylase (EROD) assays . DNA interaction studies employ techniques like circular dichroism (CD) and molecular dynamics simulations to assess stabilization in acidic media, as seen with pyridine derivatives .
Advanced Research Questions
Q. How do steric and electronic factors of substituents affect the inhibitory activity of pyrrolo[3,2-b]pyridine derivatives against enzymes like CYP1B1?
- Methodological Answer: Substituent position and electronic nature directly modulate binding affinity. For example, pyridine at the C2 position of a steroid scaffold enhances CYP1B1 inhibition (IC₅₀ = 0.011 µM) compared to C3/C4 positions, as shown via docking studies and activity assays . Electron-withdrawing groups (e.g., iodine) increase electrophilicity, improving interactions with enzyme active sites. Quantitative Structure-Activity Relationship (QSAR) models can further optimize substituent effects .
Q. What computational methods are used to predict the reactivity of this compound in substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations analyze charge distribution and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. For pyridine derivatives, donor-acceptor interactions (e.g., between iodine and metal catalysts) are modeled to explain regioselectivity in cross-coupling reactions . Molecular docking (e.g., AutoDock Vina) predicts binding modes with biological targets .
Q. What strategies optimize the yield of cross-coupling reactions involving this compound?
- Methodological Answer: Key strategies include:
- Microwave-Assisted Synthesis: Reduces reaction time and improves homogeneity (e.g., Suzuki coupling in DMF at 100°C) .
- Catalyst Optimization: Pd(PPh₃)₄ or Pd(dppf)Cl₂ enhances coupling efficiency with boronic acids .
- Solvent Screening: Polar aprotic solvents (e.g., DMSO, DMF) stabilize intermediates and improve reagent solubility .
Q. How does the iodine substituent influence the electronic properties of the pyrrolopyridine core?
- Methodological Answer: Iodine’s polarizable electron cloud increases electron density at the C3 position, facilitating oxidative addition in cross-coupling reactions. DFT studies show enhanced charge transfer at the iodine site, which stabilizes transition states in substitution reactions . UV/Vis spectra reveal redshifted absorption bands due to iodine’s heavy atom effect .
Q. What in silico approaches predict the binding affinity of this compound with biological targets?
- Methodological Answer: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations assess binding stability and affinity. For CYP1B1, docking into homology models identifies key hydrophobic interactions (e.g., with Phe residues) . Machine learning tools (e.g., AlphaFold) predict protein-ligand interfaces for rational design .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Pyrrolopyridine Derivatives
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₃PO₄, DMF, MW (100°C) | 75–85 | |
| Halogenation | Hg(OAc)₂, I₂, AcOH | 60–70 | |
| Reductive Amination | NaBH₄, MeOH, rt | 80–90 |
Q. Table 2. Biological Activity of Selected Pyrrolopyridines
| Target | Assay Method | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| CYP1B1 Inhibition | EROD Assay | 0.011 µM | |
| DNA Stabilization | CD Spectroscopy (pH 4.5) | N/A |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
